

# In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Boc-L-β-Homotyrosine(OBzl)

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| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Boc-L-beta-homotyrosine(OBzl) |           |
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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N- $\alpha$ -(tert-Butoxycarbonyl)-O-benzyl-L- $\beta$ -homotyrosine [Boc-L- $\beta$ -H Tyr(Bzl)-OH], a valuable building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.

## **Core Physicochemical Properties**

Boc-L- $\beta$ -homotyrosine(OBzI) is a derivative of the non-proteinogenic amino acid L- $\beta$ -homotyrosine. The N-terminal  $\alpha$ -amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (BzI) group. These protecting groups are crucial for its application in solid-phase peptide synthesis (SPPS).

| Property           | Value                          |
|--------------------|--------------------------------|
| CAS Number         | 126825-16-9[1][2]              |
| Molecular Formula  | C22H27NO5[1][3]                |
| Molecular Weight   | 385.46 g/mol [1]               |
| Appearance         | White powder[1]                |
| Purity             | ≥ 99% (HPLC, Chiral purity)[1] |
| Storage Conditions | 0-8 °C[1]                      |



## **Spectroscopic Data**

Detailed spectroscopic data is essential for the structural confirmation and quality control of Boc-L-β-homotyrosine(OBzl). While a complete, publicly available dataset is not readily found in a single source, the following represents typical expected values based on the analysis of its structural analog, Boc-L-tyrosine(OBzl), and related compounds. Researchers should acquire lot-specific data from their supplier or through their own analysis.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is used to identify the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to a standard solvent like CDCl<sub>3</sub> would be:

| Protons                                    | Expected Chemical Shift (ppm) |
|--|-------------------------------|
| -C(CH₃)₃ (Boc group)                       | ~1.4                          |
| -CH <sub>2</sub> - (β-methylene)           | ~2.5-2.7                      |
| -CH <sub>2</sub> - (α-methylene)           | ~2.8-3.0                      |
| -CH- (chiral center)                       | ~4.2-4.4                      |
| -O-CH2-Ph (Benzyl group)                   | ~5.0                          |
| Aromatic protons (Tyrosine & Benzyl rings) | ~6.8-7.4                      |
| -NH- (Amide proton)                        | ~5.0-5.2                      |
| -COOH (Carboxylic acid)                    | ~10-12 (often broad)          |

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.



| Carbon Atom                      | Expected Chemical Shift (ppm) |
|----------------------------------|-------------------------------|
| -C(CH₃)₃ (Boc group)             | ~28                           |
| -CH <sub>2</sub> - (β-methylene) | ~35-38                        |
| -CH <sub>2</sub> - (α-methylene) | ~40-43                        |
| -CH- (chiral center)             | ~53-56                        |
| -O-CH₂-Ph (Benzyl group)         | ~70                           |
| -C(CH₃)₃ (Boc quaternary carbon) | ~80                           |
| Aromatic carbons                 | ~115-160                      |
| C=O (Boc carbonyl)               | ~155                          |
| C=O (Carboxylic acid)            | ~175-178                      |

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group                         | Expected Wavenumber (cm <sup>-1</sup> ) |
|--|---|
| O-H stretch (Carboxylic acid)            | 2500-3300 (broad)                       |
| N-H stretch (Amide)                      | 3200-3400                               |
| C-H stretch (Aromatic & Aliphatic)       | 2850-3100                               |
| C=O stretch (Carboxylic acid & Urethane) | 1680-1750 (strong, broad)               |
| C=C stretch (Aromatic)                   | 1450-1600                               |
| C-O stretch (Ether & Carboxylic acid)    | 1000-1300                               |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.



| lon                 | Expected m/z |
|---------------------|--------------|
| [M+H] <sup>+</sup>  | 386.46       |
| [M+Na] <sup>+</sup> | 408.44       |
| [M-Boc+H]+          | 286.33       |

# **Experimental Protocols**

The following are generalized experimental protocols for the synthesis and purification of Boc-protected amino acids, which can be adapted for Boc-L-β-homotyrosine(OBzl).

## Synthesis of Boc-L-β-Homotyrosine(OBzl)

The synthesis of Boc-L-β-homotyrosine(OBzl) typically starts from L-β-homotyrosine. The process involves two key protection steps: Boc protection of the amino group and benzyl protection of the phenolic hydroxyl group.

#### Part 1: Synthesis of N- $\alpha$ -Boc-L- $\beta$ -homotyrosine

- Dissolution: Dissolve L-β-homotyrosine in a mixture of dioxane and water.
- Basification: Add a base such as sodium hydroxide or potassium hydroxide to achieve an alkaline pH.
- Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the solution in portions while maintaining the alkaline pH.
- Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: Perform an extraction with an organic solvent like petroleum ether to remove unreacted (Boc)<sub>2</sub>O.
- Acidification: Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute acid (e.g., 1 M HCl).



- Extraction: Extract the product, N- $\alpha$ -Boc-L- $\beta$ -homotyrosine, with an organic solvent such as ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Part 2: Synthesis of N-α-Boc-O-benzyl-L-β-homotyrosine

- Dissolution: Dissolve the N-α-Boc-L-β-homotyrosine in a suitable solvent, for example, methanol or a mixture of dioxane and DMF.
- Deprotonation: Add a base, such as sodium methoxide solution or sodium bicarbonate, to deprotonate the phenolic hydroxyl group.[4]
- Benzylation: Add benzyl bromide to the reaction mixture.
- Reaction: Stir the reaction mixture at an elevated temperature (e.g., 40°C or 90°C) for several hours to overnight.[4] Monitor the reaction progress by HPLC or TLC.
- Quenching and Extraction: After the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.[4]
- Washing: Wash the organic layer with brine and water to remove any remaining salts and impurities.[4]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude product.[4]

## **Purification by Crystallization**

Crystallization is a highly effective method for obtaining high-purity Boc-L- $\beta$ -homotyrosine(OBzI).

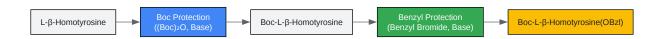
- Dissolution: Dissolve the crude product in a minimal amount of a warm "good solvent" such as ethyl acetate or dichloromethane.
- Precipitation: Slowly add an "anti-solvent" like hexane or heptane until the solution becomes cloudy.



- Crystal Formation: Allow the solution to cool gradually to room temperature and then to 0-4°C to promote the formation of crystals.
- Isolation: Collect the crystals by filtration, wash them with a small amount of the cold antisolvent, and dry them under a vacuum.

## **Visualized Workflows**

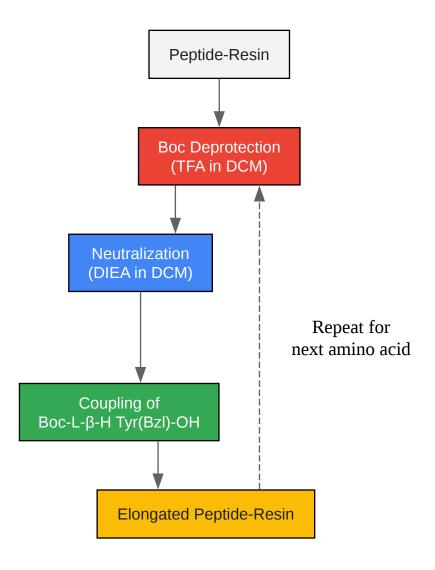
The following diagrams illustrate the key processes involved in the synthesis and application of Boc-L-β-homotyrosine(OBzI).



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Caption: Synthetic pathway for Boc-L-β-Homotyrosine(OBzl).





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Caption: Boc/Bzl solid-phase peptide synthesis (SPPS) cycle.

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